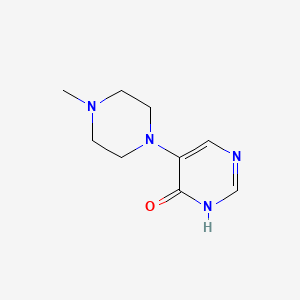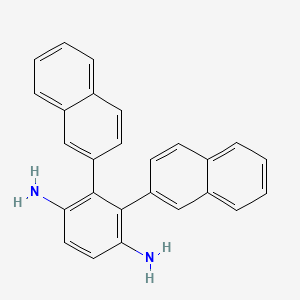
1,4-Benzenediamine, di-2-naphthalenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediamine, di-2-naphthalenyl- is a chemical compound with the molecular formula C26H20N2. It is also known by several other names, including N,N’-di-2-naphthyl-p-phenylenediamine and Diafen NN. This compound is primarily used as an antioxidant in rubber and plastic processing due to its low toxicity and effective heat resistance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Benzenediamine, di-2-naphthalenyl- can be synthesized through a reaction involving 1,4-benzenediamine and 2-naphthylamine. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1,4-Benzenediamine, di-2-naphthalenyl- often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediamine, di-2-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions include various quinone and amine derivatives, which have applications in different chemical processes .
Applications De Recherche Scientifique
1,4-Benzenediamine, di-2-naphthalenyl- has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the synthesis of polymers and other materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in developing drugs that target oxidative damage.
Industry: Widely used in the rubber and plastic industries to enhance the durability and longevity of products.
Mécanisme D'action
The primary mechanism of action of 1,4-Benzenediamine, di-2-naphthalenyl- involves its antioxidant properties. It neutralizes free radicals by donating hydrogen atoms, thereby preventing oxidative damage to materials and biological systems. The molecular targets include reactive oxygen species and other free radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenediamine, N,N’-di-2-naphthyl-: Similar in structure but may have different substituents.
N,N’-di-2-naphthyl-p-phenylenediamine: Another name for the same compound.
p-Phenylenediamine: A simpler analog with different applications.
Uniqueness
1,4-Benzenediamine, di-2-naphthalenyl- is unique due to its dual naphthyl groups, which enhance its antioxidant properties and make it particularly effective in high-temperature applications. This sets it apart from simpler analogs like p-Phenylenediamine, which may not offer the same level of protection against oxidative stress .
Propriétés
Numéro CAS |
1323-70-2 |
|---|---|
Formule moléculaire |
C26H20N2 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
2,3-dinaphthalen-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C26H20N2/c27-23-13-14-24(28)26(22-12-10-18-6-2-4-8-20(18)16-22)25(23)21-11-9-17-5-1-3-7-19(17)15-21/h1-16H,27-28H2 |
Clé InChI |
KJNQZNYESTUILY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC(=C3C4=CC5=CC=CC=C5C=C4)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


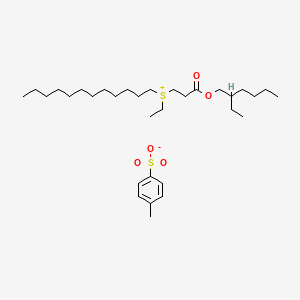
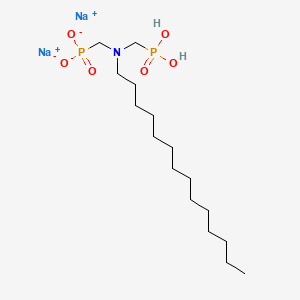
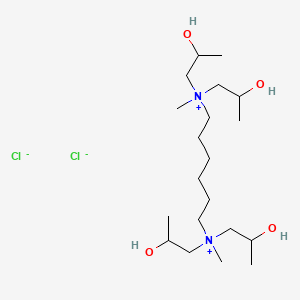
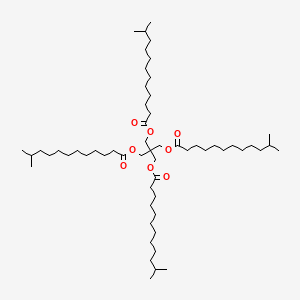


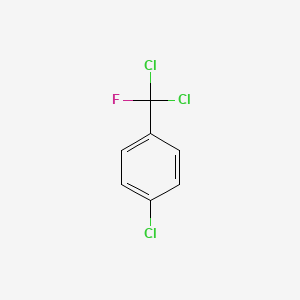
![N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide](/img/structure/B15180701.png)
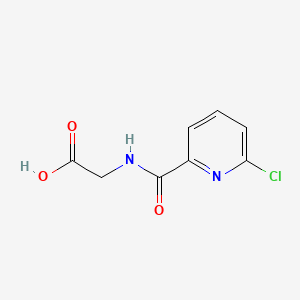
![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)
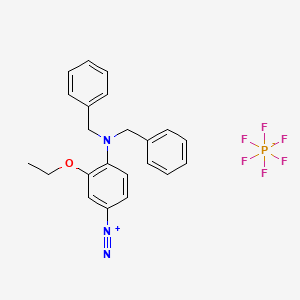
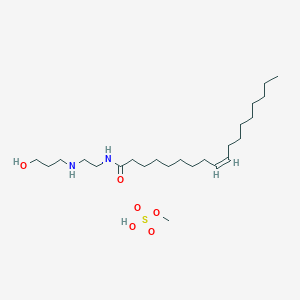
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate](/img/structure/B15180729.png)
